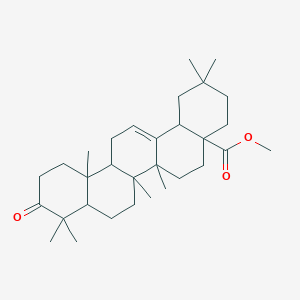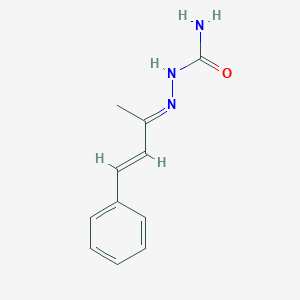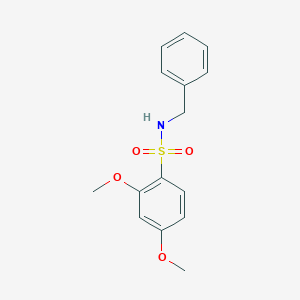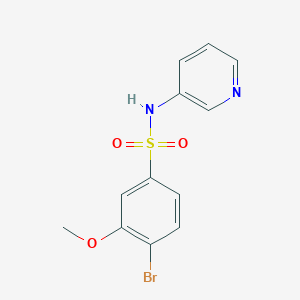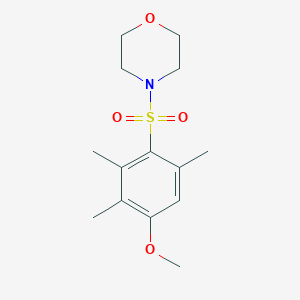
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether, also known as MTMSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and medicinal properties. MTMSP is a sulfonamide derivative that has been synthesized using a variety of methods, and its mechanism of action has been extensively studied. In
Applications De Recherche Scientifique
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been studied for its potential use in treating a variety of diseases, including cancer, inflammation, and Alzheimer's disease. In cancer research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether can reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2. In Alzheimer's disease research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to reduce the production of amyloid-beta peptides and improve cognitive function.
Mécanisme D'action
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether exerts its biological effects through a variety of mechanisms, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. In cancer research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to inhibit the activity of histone deacetylases and induce the expression of pro-apoptotic genes. In inflammation research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to inhibit the activity of nuclear factor-kappa B and reduce the production of pro-inflammatory cytokines. In Alzheimer's disease research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to reduce the production of amyloid-beta peptides by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. In cancer research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether can reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2. In Alzheimer's disease research, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been shown to reduce the production of amyloid-beta peptides and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has several advantages for lab experiments, including its high purity and stability, and its ability to be synthesized using a variety of methods. However, Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether also has limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether research, including the development of novel synthesis methods, the exploration of its potential use in treating other diseases, and the investigation of its safety and efficacy in human clinical trials. Additionally, the development of Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether derivatives and analogs may lead to the discovery of more potent and selective compounds with improved biological activity.
Méthodes De Synthèse
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether has been synthesized using a variety of methods, including the reaction of 4-chloro-2,3,5-trimethylphenol with morpholine and sodium sulfite, and the reaction of 4-(4-morpholinylsulfonyl)aniline with 2,3,5-trimethyl-4-chlorophenyl methyl ether. These methods have been optimized to produce high yields of pure Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether.
Propriétés
Nom du produit |
Methyl 2,3,5-trimethyl-4-(4-morpholinylsulfonyl)phenyl ether |
|---|---|
Formule moléculaire |
C14H21NO4S |
Poids moléculaire |
299.39 g/mol |
Nom IUPAC |
4-(4-methoxy-2,3,6-trimethylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C14H21NO4S/c1-10-9-13(18-4)11(2)12(3)14(10)20(16,17)15-5-7-19-8-6-15/h9H,5-8H2,1-4H3 |
Clé InChI |
ATUZVTKWLLZGDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)C)OC |
SMILES canonique |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)C)OC |
Solubilité |
44.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)

![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)
